Neodymium(3+) perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

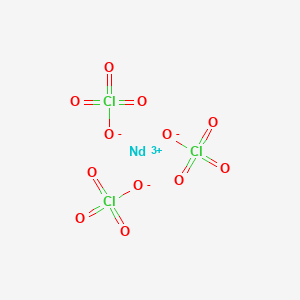

Neodymium(3+) perchlorate is an inorganic compound that is a salt of neodymium and perchloric acid. It has the chemical formula Nd(ClO₄)₃ and is known for forming purple-pink hydrated crystals. This compound is soluble in water and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neodymium(3+) perchlorate can be synthesized by reacting neodymium oxide or neodymium hydroxide with perchloric acid. The reaction typically involves dissolving neodymium oxide or hydroxide in an aqueous solution of perchloric acid, followed by crystallization to obtain the desired hydrated form of this compound .

Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. The process includes careful control of reaction conditions to ensure high purity and yield. The compound is often produced in its hexahydrate form, which is then used in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Neodymium(3+) perchlorate undergoes several types of chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, where neodymium can change its oxidation state.

Substitution Reactions: this compound can form complexes with various ligands, leading to substitution reactions.

Common Reagents and Conditions:

Alkaline Salts: It can form alkaline salts with the general formula Nd(OH)x(ClO₄)₃−x, where x can vary.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine produces a hydrazine complex, while reactions with other ligands can produce various neodymium complexes .

Wissenschaftliche Forschungsanwendungen

Neodymium(3+) perchlorate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which neodymium(3+) perchlorate exerts its effects involves its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific effects. For example, in catalysis, neodymium complexes can act as catalysts, facilitating chemical reactions by lowering activation energies .

Vergleich Mit ähnlichen Verbindungen

- Praseodymium(3+) perchlorate

- Samarium(3+) perchlorate

Comparison: Neodymium(3+) perchlorate is unique due to its specific magnetic and optical properties, which make it particularly useful in applications such as MRI and catalysis. While praseodymium(3+) and samarium(3+) perchlorates have similar chemical properties, this compound’s distinct characteristics make it more suitable for certain applications .

Biologische Aktivität

Neodymium(III) perchlorate (Nd ClO4 3) is an inorganic compound that exhibits notable solubility in water, forming hydrated crystals that are typically purple-pink in color. As a member of the lanthanide series, neodymium compounds have garnered attention for their potential biological activities, particularly in the context of their interactions with biological systems and their implications for health and environmental safety.

- Chemical Formula : Nd ClO4 3

- Molar Mass : Approximately 295.25 g/mol

- Solubility : Highly soluble in water, facilitating its interaction with biological systems.

Biological Activity Overview

The biological activity of neodymium(3+) perchlorate can be explored through various mechanisms, including its potential effects on cellular processes, interactions with biomolecules, and toxicity profiles.

- Oxidative Stress Modulation : Lanthanide ions, including neodymium, have been studied for their roles in modulating oxidative stress within cells. They may act as antioxidants or pro-oxidants depending on the concentration and the specific cellular context .

- Thyroid Function Interference : Similar to other perchlorate compounds, this compound could potentially interfere with thyroid function by inhibiting iodide uptake in thyroid cells. This is particularly relevant given the known effects of perchlorates on thyroid hormone synthesis .

- Cellular Uptake and Distribution : The solubility of this compound allows for easy uptake by cells, which can lead to various biochemical interactions. Studies suggest that lanthanide ions may influence cellular signaling pathways and gene expression .

Toxicological Profile

The toxicological profile of this compound is critical for understanding its safety and potential health risks:

- Acute Toxicity : Research indicates that high doses can lead to adverse effects, including hematological changes and potential impacts on liver and kidney function .

- Chronic Exposure Risks : Long-term exposure has been linked to thyroid dysfunction, particularly in sensitive populations such as infants and individuals with pre-existing iodine deficiencies .

Data Table: Summary of Biological Effects

Case Studies

- Thyroid Function Study : A study conducted on human subjects exposed to perchlorates demonstrated a no-observed-adverse-effect level (NOAEL) for thyroid function at 0.14 mg/kg/day. Higher doses resulted in significant alterations in serum thyroid hormone levels .

- Cellular Interaction Study : Investigations into the interaction of neodymium ions with human serum albumin showed alterations in protein conformation, suggesting potential impacts on drug delivery systems and therapeutic applications .

Eigenschaften

IUPAC Name |

neodymium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Nd/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKMAYJLXKBOER-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NdO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13498-06-1 |

Source

|

| Record name | Neodymium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.